molecular formula C15H18N4O2 B2897977 N,N-Diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide CAS No. 2249591-09-9

N,N-Diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide

Cat. No. B2897977
M. Wt: 286.335
InChI Key: HFNBKXKPUNPCKP-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide, also known as DEFTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. DEFTA is a triazole-based compound that exhibits unique properties, which make it an attractive candidate for various research studies.

Mechanism Of Action

The mechanism of action of N,N-Diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. N,N-Diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide has also been shown to induce DNA damage, which may contribute to its anticancer activity.

Biochemical And Physiological Effects

N,N-Diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of viral replication. N,N-Diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide has also been shown to induce DNA damage, which may contribute to its anticancer activity.

Advantages And Limitations For Lab Experiments

N,N-Diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide exhibits several advantages as a research tool, including its ease of synthesis, low cost, and unique properties. However, N,N-Diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide also has several limitations, including its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for research on N,N-Diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to evaluate the potential toxicity and safety of N,N-Diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide for use in humans.

Synthesis Methods

N,N-Diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide can be synthesized using a simple and efficient method that involves the reaction of 4-(2-formylphenyl)hydrazinecarboxamide with diethyl 2-bromoacetate in the presence of a base. The resulting product is then treated with sodium azide and heated to obtain N,N-Diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide in good yield.

Scientific Research Applications

N,N-Diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, N,N-Diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide has shown promising results as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. N,N-Diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide has also been studied for its potential use as an antiviral agent, with studies demonstrating its ability to inhibit the replication of the influenza virus.

properties

IUPAC Name

N,N-diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-3-18(4-2)15(21)10-19-9-14(16-17-19)13-8-6-5-7-12(13)11-20/h5-9,11H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNBKXKPUNPCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(N=N1)C2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide

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